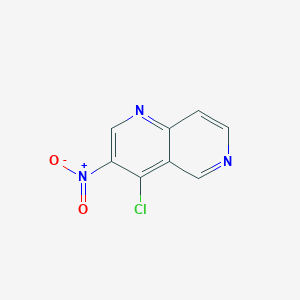

4-Chloro-3-nitro-1,6-naphthyridine

Description

Significance of Nitrogen Heterocycles in Synthetic and Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are a cornerstone of synthetic and medicinal chemistry, forming the structural basis of a vast array of biologically active molecules. openmedicinalchemistryjournal.comnih.govnih.gov These compounds, which feature a ring structure containing at least one nitrogen atom, are prevalent in nature, found in alkaloids, vitamins, hormones, and antibiotics. nih.gov Their significance is underscored by the fact that approximately 59-60% of unique small-molecule drugs approved by the U.S. FDA contain a nitrogen heterocycle, making them privileged structures in drug design. openmedicinalchemistryjournal.comnih.gov

The utility of nitrogen heterocycles stems from their ability to engage in various biological interactions. The presence of nitrogen atoms can influence a molecule's physical and chemical properties, such as solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov These properties are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. nih.gov Furthermore, the heteroatoms can form hydrogen bonds with biological targets like enzymes and receptors, contributing to the stability and specificity of the interaction. nih.gov This diverse reactivity and potential for biological interaction make nitrogen heterocycles indispensable in the development of new pharmaceuticals, agrochemicals, and materials. openmedicinalchemistryjournal.com

Overview of Naphthyridine Isomers and Their Research Relevance, with a Focus on 1,6-Naphthyridine (B1220473)

Naphthyridines, also known as diazanaphthalenes, are a class of nitrogen-containing heterocyclic compounds composed of two fused pyridine (B92270) rings. mdpi.commdpi.com There are six possible isomers of naphthyridine, distinguished by the positions of the two nitrogen atoms in the bicyclic system: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine (B1199556). acs.org All are typically white solids with a notable range in melting points. acs.org

These isomers have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comnih.gov The first naphthyridine derivative to be introduced into clinical practice was nalidixic acid, a 1,8-naphthyridine (B1210474), in 1967 for treating urinary tract infections. mdpi.com This marked the beginning of extensive research into the therapeutic potential of various naphthyridine scaffolds.

Among the isomers, the 1,6-naphthyridine framework has emerged as a particularly interesting scaffold for the development of novel therapeutic agents. mdpi.commdpi.com Derivatives of 1,6-naphthyridine have been investigated for their potential as anticancer agents, inhibitors of specific enzymes like FGFR4, and as ligands for various receptors in the body. mdpi.comnih.gov Naturally occurring 1,6-naphthyridines, such as aaptamine (B1664758) isolated from marine sponges, have also demonstrated significant biological activities, further fueling research interest in this specific isomer. nih.gov

Rationale for Investigating Substituted 1,6-Naphthyridines with Electron-Withdrawing Groups

The strategic placement of substituents on the 1,6-naphthyridine core is a key strategy in medicinal chemistry to modulate the molecule's biological activity. Electron-withdrawing groups, in particular, can significantly alter the electronic properties of the naphthyridine ring system, influencing its reactivity and interaction with biological targets.

Research Significance of Halogenated and Nitrated Naphthyridine Derivatives

The introduction of halogen atoms (halogens) and nitro groups onto the naphthyridine scaffold has proven to be a valuable strategy in the design of new bioactive compounds. Halogenation can enhance the electrophilicity of the carbon atom to which it is attached, making it a good leaving group in nucleophilic substitution reactions. This allows for further functionalization of the molecule. Halogenated naphthyridine derivatives have been synthesized and evaluated for their potential as ligands for in vivo imaging studies of substance P receptors. nih.gov

The nitro group is a strong electron-withdrawing group that can significantly influence the redox properties of the molecule and direct further electrophilic substitutions. Nitrated heterocyclic compounds are important in various fields of research. For example, nitrated 1,8-naphthyridine derivatives have been investigated for their anti-tubercular activity. rsc.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4ClN3O2 |

|---|---|

Molecular Weight |

209.59 g/mol |

IUPAC Name |

4-chloro-3-nitro-1,6-naphthyridine |

InChI |

InChI=1S/C8H4ClN3O2/c9-8-5-3-10-2-1-6(5)11-4-7(8)12(13)14/h1-4H |

InChI Key |

DBMJGWUJFRSOPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC2=C(C(=CN=C21)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 4 Chloro 3 Nitro 1,6 Naphthyridine

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 4-chloro-3-nitro-1,6-naphthyridine, targeting the carbon atom bearing the chloro substituent.

The chlorine atom at the C-4 position of the 1,6-naphthyridine (B1220473) ring serves as an effective leaving group in nucleophilic aromatic substitution reactions. The electron-deficient nature of the naphthyridine ring system facilitates attack by a wide range of nucleophiles. This allows for the displacement of the chloride ion and the formation of new carbon-heteroatom or carbon-carbon bonds.

The reaction proceeds via a two-step addition-elimination mechanism. youtube.com First, the nucleophile attacks the C-4 position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com In the second, typically fast, step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. Common nucleophiles that can displace the chloro group include amines, alkoxides, and thiolates, providing access to a diverse array of functionalized 1,6-naphthyridine derivatives.

| Nucleophile (Nu-H) | Reagent/Conditions | Product |

| Ammonia (B1221849) | NH₃ / MeOH, 110 °C | 4-Amino-3-nitro-1,6-naphthyridine |

| Primary/Secondary Amine | R¹R²NH, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 4-(Alkyl/Aryl)amino-3-nitro-1,6-naphthyridine |

| Alcohol | R-OH, NaH, Solvent (e.g., THF) | 4-Alkoxy-3-nitro-1,6-naphthyridine |

| Thiol | R-SH, Base (e.g., NaH), Solvent (e.g., THF) | 4-(Alkyl/Aryl)thio-3-nitro-1,6-naphthyridine |

This table presents representative nucleophilic substitution reactions. Specific conditions may vary based on the nucleophile's reactivity.

The high reactivity of the C-4 chloro group is significantly enhanced by the presence of the nitro group at the C-3 position. Electron-withdrawing groups, such as the nitro group, activate the aromatic ring towards nucleophilic attack, particularly when located at positions ortho or para to the leaving group. youtube.comresearchgate.net

In this compound, the nitro group is ortho to the chloro substituent. This positioning is crucial for stabilizing the negatively charged Meisenheimer complex formed during the reaction. The strong electron-withdrawing nature of the nitro group allows it to delocalize the negative charge of the intermediate through resonance, thereby lowering the activation energy of the initial nucleophilic addition step, which is typically the rate-determining step of the SNAr mechanism. youtube.com This activation makes the substitution reaction more facile, often allowing it to proceed under milder conditions than would be required for an unactivated aryl chloride.

Transformations of the Nitro Group

The nitro group itself is a versatile functional handle that can be transformed into other functionalities, most notably an amino group through reduction.

The nitro group at the C-3 position can be selectively reduced to an amino group, yielding 4-chloro-1,6-naphthyridin-3-amine. This transformation is valuable as it introduces a key synthetic handle for further functionalization, such as in the construction of fused heterocyclic systems or in coupling reactions.

A critical aspect of this reduction is chemoselectivity: the chosen reagent must reduce the nitro group without affecting the chloro substituent or the naphthyridine ring. Catalytic hydrogenation with palladium on carbon (Pd/C) is a common method for nitro reduction, but it can sometimes lead to concurrent hydrodehalogenation (removal of the chlorine atom). numberanalytics.com Therefore, alternative reagents are often preferred.

Methods employing metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid, are highly effective for the chemoselective reduction of aromatic nitro groups in the presence of aryl halides. numberanalytics.comyoutube.com Catalytic hydrogenation using catalysts like Raney Nickel can also be a suitable alternative to Pd/C for avoiding dehalogenation. numberanalytics.com

| Reagent(s) | Solvent(s) | Key Features |

| SnCl₂·2H₂O | Ethanol / Ethyl Acetate | Mild and highly chemoselective for nitro group reduction. numberanalytics.com |

| Fe / NH₄Cl | Ethanol / Water | Neutral conditions, good for sensitive substrates. |

| Fe / CH₃COOH | Acetic Acid | Effective reduction under acidic conditions. |

| Raney Nickel, H₂ | Methanol (B129727) / THF | Catalytic hydrogenation with reduced risk of dehalogenation compared to Pd/C. numberanalytics.com |

This table provides common reagents for the selective reduction of a nitro group in the presence of a chloro substituent.

Electrophilic Substitution Pathways

Electrophilic aromatic substitution (EAS) on this compound is generally considered unfavorable. The 1,6-naphthyridine ring system is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms, which makes it less nucleophilic than benzene (B151609) and thus less reactive towards electrophiles. youtube.com

This inherent lack of reactivity is further compounded by the powerful deactivating effects of both the nitro and chloro substituents. The nitro group is one of the strongest deactivating groups for EAS, withdrawing electron density from the ring through both inductive and resonance effects. youtube.com This significantly raises the energy barrier for an electrophile to attack the ring. youtube.comyoutube.com While electrophilic substitution on some pyridine (B92270) systems can occur under harsh conditions, the combined deactivation from the naphthyridine core and the substituents makes such reactions on this compound extremely difficult to achieve.

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bond in this compound serves as a reactive handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, significantly expanding the synthetic utility of the molecule. Palladium-catalyzed reactions are the most common in this context. wikipedia.orgorganic-chemistry.orgyoutube.comnih.gov

Key examples include:

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is widely used to synthesize biaryl and heteroaryl-aryl structures. youtube.comyoutube.com

Heck Reaction: This reaction forms a C-C bond by coupling the aryl chloride with an alkene. It is a valuable method for the synthesis of substituted alkenes. organic-chemistry.orgnumberanalytics.comlibretexts.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl chloride with a primary or secondary amine. It is a versatile alternative to classical methods like nucleophilic substitution for synthesizing aryl amines. youtube.comwikipedia.org

The success of these couplings often depends on the choice of catalyst, specifically the phosphine (B1218219) ligand coordinated to the palladium center, as well as the base and reaction conditions. Modern catalyst systems show broad functional group tolerance, often accommodating sensitive groups like the nitro substituent. numberanalytics.comnih.gov

| Reaction Name | Coupling Partner | Catalyst/Ligand (Example) | Base (Example) | Product Type |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂ / XPhos | K₂CO₃, Cs₂CO₃ | 4-Aryl/Vinyl-3-nitro-1,6-naphthyridine |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | 4-Alkenyl-3-nitro-1,6-naphthyridine |

| Buchwald-Hartwig Amination | R¹R²NH | Pd₂(dba)₃ / BINAP | NaOt-Bu | 4-(Alkyl/Aryl)amino-3-nitro-1,6-naphthyridine |

This table summarizes major cross-coupling reactions. The specific catalyst, ligand, and base must be optimized for each substrate combination.

C-C Bond Forming Reactions (e.g., Suzuki, Sonogashira, Heck)

While specific examples of Suzuki, Sonogashira, or Heck reactions directly on this compound are not extensively documented in the reviewed literature, the general reactivity of chloro-substituted naphthyridines suggests their potential as substrates in palladium-catalyzed cross-coupling reactions. The chlorine atom at the C4-position can act as a leaving group in such transformations, allowing for the formation of new carbon-carbon bonds.

For instance, related naphthyridine systems have been successfully employed in cross-coupling reactions. The Heck reaction has been utilized in the synthesis of the 1,5-naphthyridine (B1222797) skeleton from aminopyridine precursors. nih.gov Furthermore, desulfinative cross-coupling methods have been developed to overcome challenges in Suzuki-Miyaura reactions of pharmaceutically relevant heteroaromatic compounds, including 1,6-naphthyridine derivatives. acs.org These methodologies highlight the feasibility of engaging the naphthyridine core in C-C bond formation.

The Sonogashira reaction, a palladium- and copper-co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a powerful tool for creating carbon-carbon bonds. wikipedia.org Given the presence of the chloro-substituent, it is plausible that this compound could undergo Sonogashira coupling with various alkynes to yield 4-alkynyl-3-nitro-1,6-naphthyridine derivatives.

C-N and C-O Bond Forming Reactions

The C4-position of this compound is highly activated towards nucleophilic aromatic substitution, making it a versatile precursor for the synthesis of various derivatives through C-N and C-O bond formation.

C-N Bond Formation:

The chlorine atom can be readily displaced by nitrogen nucleophiles. For example, this compound undergoes amination at the C4 position when treated with ammonia in methanol, affording 4-amino-3-nitro-1,6-naphthyridine in good yield. This reactivity is mirrored in the analogous 1,5-naphthyridine series, where 4-chloro-1,5-naphthyridines react with various amines to produce 4-amino-1,5-naphthyridine derivatives. nih.gov The Buchwald-Hartwig cross-coupling reaction, a palladium-catalyzed method for forming C-N bonds between aryl halides and amines, also presents a viable, albeit more complex, route to aminated naphthyridines. tcichemicals.com

C-O Bond Formation:

Similarly, oxygen-based nucleophiles can displace the C4-chloride. While specific examples for this compound are not detailed in the provided sources, the general reactivity pattern of halo-aza-aromatics suggests that reactions with alkoxides or phenoxides would lead to the corresponding ether derivatives.

Complexation Chemistry and Ligand Properties of Naphthyridines

The nitrogen atoms in the naphthyridine ring system possess lone pairs of electrons, enabling them to act as ligands and coordinate with metal ions. The geometry of the naphthyridine isomers dictates their coordination behavior. In 1,6-naphthyridine, the nitrogen atoms are positioned in a way that can facilitate the formation of both mononuclear and polynuclear metal complexes.

Coordination with Coinage Metals and Other Transition Metals

Naphthyridine-based ligands have been extensively studied for their ability to form complexes with a variety of transition metals, including coinage metals (Cu, Ag, Au). The two nitrogen donor atoms in naphthyridines can act as a bidentate ligand, chelating to a single metal center, or as a bridging ligand, coordinating to two different metal ions. nih.govresearchgate.net

The 1,8-naphthyridine (B1210474) scaffold, a close isomer of 1,6-naphthyridine, is particularly effective at supporting two metal atoms in close proximity due to the rigidity of the fused pyridine rings. escholarship.org This has led to the development of dinucleating ligands capable of forming bimetallic complexes with first-row transition metals such as Mn, Fe, Co, Ni, Cu, and Zn. researchgate.netrsc.org These complexes often feature interesting structural motifs and can possess open coordination sites, making them attractive for applications in catalysis. escholarship.orgrsc.org

Specifically with coinage metals, naphthyridine ligands have been shown to form di- and tetranuclear copper(I) and silver(I) complexes. researchgate.net The resulting structures can incorporate halide bridges and exhibit unique photophysical properties. researchgate.net

Chiral Naphthyridine-Based Ligands

The development of chiral ligands is crucial for asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. nih.gov The naphthyridine framework has been incorporated into chiral ligand designs, leading to novel catalysts for enantioselective transformations.

A notable example is the development of a new class of chiral naphthyridine diimine (NDI) ligands. epfl.chnih.govepfl.ch These ligands are readily synthesized and have proven effective in nickel-catalyzed asymmetric reactions. epfl.chnih.govepfl.ch For instance, a chiral NDI ligand with fluorinated aryl side arms enables the reductive nickel-catalyzed enantioselective alkylidene transfer from 1,1-dichloroalkenes to olefins, providing access to synthetically valuable alkylidenecyclopropanes in high yields and with excellent enantioselectivities. epfl.chnih.govscilit.com The success of these NDI*-nickel complexes, which are generated in situ, highlights the potential of chiral naphthyridine-based ligands in developing new enantioselective catalytic methods. epfl.ch

Advanced Characterization Techniques for 4 Chloro 3 Nitro 1,6 Naphthyridine and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the characterization of novel compounds. By probing the interaction of molecules with electromagnetic radiation, various spectroscopic methods offer complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, while 2D NMR techniques establish connectivity between them. grafiati.comnih.gov

For derivatives of the 1,6-naphthyridine (B1220473) scaffold, ¹H NMR chemical shifts for the aromatic protons typically appear in the downfield region (around 7.0-9.0 ppm), with their exact positions and splitting patterns dictated by the substitution on the bicyclic ring system. mdpi.com For instance, in a related derivative, 2-methyl-8-nitro-10-chloro-1,2,3,4-tetrahydrobenzo[b] rsc.orgnih.govnaphthyridine, the aromatic protons are observed at δ 9.10, 8.43, and 8.09 ppm. mdpi.com

¹³C NMR spectroscopy complements the proton data. Aromatic carbons in naphthyridine derivatives resonate in the range of approximately 110-160 ppm. rsc.org Quaternary carbons, such as those bearing a substituent or at the ring fusion, often show signals of lower intensity. youtube.com The carbon attached to the electron-withdrawing nitro group would be expected to be significantly deshielded. In the related precursor, 4-chloro-3-nitroaniline, the carbon atoms of the benzene (B151609) ring appear at various chemical shifts, reflecting the electronic effects of the chloro, nitro, and amino substituents. rsc.orgchemicalbook.com

2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for assigning specific signals by showing ¹H-¹H couplings and direct ¹H-¹³C correlations, respectively.

Table 1: Representative NMR Data for a 1,6-Naphthyridine Precursor

| Compound | Technique | Solvent | Chemical Shifts (δ, ppm) | Source |

|---|---|---|---|---|

| 4-Chloro-3-nitroaniline | ¹H NMR | CDCl₃ | 7.26 (d, J = 8.6 Hz, 1H), 7.13 (d, J = 2.6 Hz, 1H), 6.78 (dd, J = 8.6, 2.7 Hz, 1H), 4.00 (s, 2H) | rsc.org |

| 4-Chloro-3-nitroaniline | ¹³C NMR | CDCl₃ | 148.34, 145.99, 132.28, 119.38, 114.96, 110.94 | rsc.org |

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule. rsc.orgnist.gov For 4-Chloro-3-nitro-1,6-naphthyridine, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functionalities.

The nitro group (NO₂) typically shows two strong and distinct stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch near 1300-1370 cm⁻¹. The C-Cl stretching vibration for an aryl chloride appears in the 1000-1100 cm⁻¹ region. The aromatic C=C and C=N bonds of the naphthyridine ring system would produce a series of bands in the 1400-1650 cm⁻¹ region. mdpi.comnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov Aromatic systems like 1,6-naphthyridines exhibit characteristic absorption bands in the UV-Vis range. nih.gov The introduction of a nitro group, a powerful chromophore, is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift).

Furthermore, studies on related 1,6-naphthyridine derivatives have explored the phenomenon of solvatochromism, where the position of the absorption bands changes with the polarity of the solvent. nih.govrsc.org This effect can provide insights into the change in dipole moment of the molecule upon electronic excitation. For some hydroxy-1,6-naphthyridine derivatives, the formation of zwitterionic species has been observed in hydrogen-bond-donating solvents, indicating a significant solvent-solute interaction that influences the electronic structure. nih.gov

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. mdpi.comrsc.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion with high precision, allowing for the confirmation of the molecular formula. For this compound (C₈H₄ClN₃O₂), the expected monoisotopic mass would be precisely determined. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For example, the loss of characteristic fragments such as NO₂, Cl, or HCN can help to corroborate the proposed structure.

X-ray Diffraction Analysis

While spectroscopic methods provide powerful evidence for molecular structure, X-ray diffraction provides the most definitive proof of atomic connectivity and three-dimensional arrangement in the solid state.

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. rsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a complete three-dimensional model of the molecule can be generated, providing precise bond lengths, bond angles, and torsional angles. mdpi.comresearchgate.net

For a molecule like this compound, this technique would confirm the planarity of the naphthyridine ring system and determine the orientation of the nitro group relative to the ring. Crystal structure analysis of related molecules, such as 4-chloro-3-nitrobenzamide, has revealed details about intermolecular interactions like hydrogen bonding and π-π stacking, which govern how the molecules pack in the crystal lattice. nih.govresearchgate.net

Table 2: Example Crystallographic Data for a Related Nitroaromatic Compound

| Parameter | Value |

|---|---|

| Compound | 4-Chloro-3-nitrobenzamide |

| Molecular Formula | C₇H₅ClN₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.8490 (18) |

| b (Å) | 7.5470 (15) |

| c (Å) | 12.374 (3) |

| β (°) | 101.18 (3) |

| Volume (ų) | 810.7 (3) |

Data from a related structure to illustrate typical crystallographic parameters. nih.gov

Theoretical and Computational Investigations of 4 Chloro 3 Nitro 1,6 Naphthyridine

Electronic Structure and Molecular Orbital Theory

The electronic properties and molecular geometry of 4-Chloro-3-nitro-1,6-naphthyridine have been extensively investigated using a variety of computational techniques. These methods are crucial for understanding the molecule's stability, reactivity, and potential applications.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties (HOMO/LUMO)

Density Functional Theory (DFT) has proven to be a powerful tool for optimizing the molecular geometry of this compound and for analyzing its electronic properties. Specifically, the B3LYP hybrid functional combined with various basis sets is commonly employed for these calculations. nih.govresearchgate.net Such studies reveal the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule.

A key aspect of these investigations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more likely to be reactive. For molecules with donor-acceptor characteristics, the HOMO is often localized on the electron-donating portion, while the LUMO is localized on the electron-accepting portion. nih.gov The distribution of these frontier orbitals provides valuable information about the sites most susceptible to electrophilic and nucleophilic attack. wuxibiology.comyoutube.com

Computational studies on related nitroaromatic compounds, such as 2-chloro-5-nitropyridine, have shown that the HOMO and LUMO are typically π-type orbitals distributed over the aromatic system. researchgate.net The presence of the electron-withdrawing nitro group and the chloro substituent significantly influences the energies and distributions of these orbitals.

Table 1: Representative Calculated HOMO-LUMO Energies for Similar Chloro-Nitro Aromatic Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 2-Chloro-5-nitropyridine | B3LYP/6-311++G(d,p) | -7.5 | -3.2 | 4.3 |

Note: Data is illustrative and based on calculations for a similar compound. Actual values for this compound would require specific calculations.

Ab Initio Calculations for High-Level Characterization

For a more rigorous characterization of the electronic structure, ab initio methods, such as Hartree-Fock (HF), are utilized. researchgate.net While computationally more demanding, these methods provide a high level of theoretical accuracy. Ab initio calculations are often used to refine the results obtained from DFT and to provide benchmark data for assessing the performance of other computational methods. researchgate.net These calculations are essential for a detailed understanding of electron correlation effects, which can be important for accurately describing the electronic properties of complex molecules like this compound.

Spectroscopic Property Predictions and Simulations

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of molecules, providing a powerful complement to experimental measurements.

Computational NMR, IR, and UV-Vis Spectra

Theoretical calculations are widely used to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectra: Computational methods can predict the chemical shifts of ¹H and ¹³C nuclei, which is invaluable for assigning peaks in experimental NMR spectra. nih.govnih.gov By comparing calculated and experimental spectra, the structural assignments can be confirmed. For example, in related compounds, specific proton and carbon signals have been successfully assigned based on theoretical predictions. chemicalbook.comchemicalbook.com

IR Spectra: The vibrational frequencies of a molecule can be calculated using methods like DFT. researchgate.netbohrium.com These calculated frequencies correspond to the absorption bands observed in an experimental IR spectrum. nist.gov The analysis of these vibrational modes allows for the identification of characteristic functional groups, such as the nitro group (NO₂) stretching vibrations, which are typically found in specific regions of the spectrum. bohrium.com Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data. researchgate.net

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a common method for simulating UV-Vis absorption spectra. sharif.edu These calculations can predict the electronic transitions that give rise to the absorption bands in the UV-Vis region. The results provide insights into the nature of the electronic excitations, such as n→π* or π→π* transitions, and help to understand the relationship between the molecule's structure and its color and photophysical properties. sharif.edu

Table 2: Representative Calculated and Experimental Vibrational Frequencies for a Related Compound (4-chloro-3-methylphenol)

| Vibrational Mode | Calculated (DFT/6-31G*) (cm⁻¹) | Experimental (IR) (cm⁻¹) | Experimental (Raman) (cm⁻¹) |

| C-Cl Stretch | 630 | 635 | 632 |

| Ring Breathing | 820 | 825 | 820 |

| C-H In-plane Bend | 1045 | 1050 | 1048 |

| C-C Stretch | 1610 | 1615 | 1612 |

Note: Data is for a structurally related compound and serves as an example of the correlation between calculated and experimental values. researchgate.net

Reaction Mechanism Studies

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, providing detailed information about reaction pathways and the energetic barriers involved.

Computational Elucidation of Reaction Pathways and Transition States

By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction pathways. A key aspect of this is the location and characterization of transition states, which are the high-energy structures that connect reactants and products. wuxibiology.com The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For a molecule like this compound, computational studies can be used to investigate various reactions, such as nucleophilic aromatic substitution. The chlorine atom at the 4-position is expected to be a good leaving group, making this position susceptible to nucleophilic attack. Computational analysis can model the approach of a nucleophile, the formation of the Meisenheimer complex (the intermediate in nucleophilic aromatic substitution), and the subsequent departure of the chloride ion. These studies can also predict the regioselectivity of reactions, explaining why a nucleophile might preferentially attack one position over another. The electron-withdrawing nitro group plays a crucial role in activating the ring towards such substitutions.

Solvation Effects and Proton Transfer Processes

No research data is available.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

No research data is available.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) for Structure-Activity Landscape Exploration

No research data is available.

Molecular Docking and Binding Mode Analysis (focused on molecular interactions with targets)

No research data is available.

Applications of 4 Chloro 3 Nitro 1,6 Naphthyridine and Its Derivatives in Organic Synthesis and Materials Science

Strategic Building Block in Organic Synthesis

4-Chloro-3-nitro-1,6-naphthyridine is a versatile heterocyclic compound that serves as a crucial starting material for the synthesis of more complex molecules. Its structure, featuring a reactive chlorine atom and an electron-withdrawing nitro group, allows for a variety of chemical transformations, making it a valuable tool for organic chemists.

Precursor for Complex Heterocyclic Scaffolds and Natural Product Analogs

The 1,6-naphthyridine (B1220473) core is a structural motif found in various natural products, particularly alkaloids isolated from marine sponges of the Aaptos genus. nih.gov These natural products have garnered significant interest due to their potential biological activities. This compound provides a synthetic entry point to analogues of these natural products. Chemists can modify the naphthyridine core through a series of reactions to create molecules that mimic the structure of these naturally occurring compounds. nih.govrsc.org This approach, known as diverted total synthesis, allows for the exploration of structure-activity relationships and the development of new therapeutic agents. rsc.org

The reactivity of this compound allows for the construction of fused heterocyclic systems. For example, it can be used to synthesize benzo[b] Current time information in Bangalore, IN.asianpubs.orgnaphthyridines, which are tricyclic structures with potential applications in medicinal chemistry. researchgate.netmdpi.com The synthesis of these complex scaffolds often involves sequential reactions, such as nucleophilic substitution of the chlorine atom followed by cyclization reactions.

Diversification to Highly Substituted Naphthyridines

The presence of both a chloro and a nitro group on the 1,6-naphthyridine ring opens up numerous possibilities for creating a wide array of substituted derivatives. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups by reacting it with amines, thiols, or other nucleophiles. For instance, amination of 4-chloro-1,6-naphthyridine (B1592299) derivatives with amines can yield aminonaphthyridines.

Furthermore, the nitro group at the 3-position can be reduced to an amino group, which can then be further functionalized. This reduction adds another layer of diversification to the synthetic strategies. A tandem approach of nitrile hydration followed by cyclization has been developed to access 1,6-naphthyridine-5,7-diones, which can be converted to highly reactive 1,6-naphthyridine-5,7-ditriflates for further diversification. nih.gov These methods provide rapid access to a diverse range of drug-like molecules. nih.govresearchgate.net The combination of these reactions allows for the systematic modification of the 1,6-naphthyridine scaffold, leading to the generation of libraries of compounds for screening in drug discovery and materials science. rsc.org

Potential in Functional Materials

The unique electronic properties of the 1,6-naphthyridine core, which can be fine-tuned through the introduction of various substituents, make its derivatives promising candidates for a range of applications in materials science.

Opto-Electrical Properties (e.g., Luminescence, Electron/Hole Transport in OLEDs)

Derivatives of naphthyridines have shown significant promise in the field of organic light-emitting diodes (OLEDs). rsc.org Certain 1,8-naphthyridine (B1210474) oligomers exhibit high fluorescence in both solution and the solid state, with high glass-transition and decomposition temperatures, making them suitable for use in OLEDs. rsc.org These compounds can act as n-type (electron-transporting) materials and emitters, demonstrating blue, green, and yellow photoluminescence with high quantum yields. rsc.org

Specifically, donor-acceptor type molecules incorporating a naphthyridine unit as the electron acceptor have been developed as efficient thermally activated delayed fluorescence (TADF) emitters. nih.govrsc.orgacs.org These materials can achieve high external quantum efficiencies in OLEDs. For example, a green TADF OLED using a naphthyridine-based emitter exhibited a maximum external quantum efficiency of 16.4%. nih.gov By carefully selecting the donor and acceptor moieties, the emission color and efficiency of the OLEDs can be tuned. researchgate.net Some naphthyridine-based emitters have even been used to create highly efficient non-doped OLEDs. rsc.org

| Naphthyridine Derivative Type | Application in OLEDs | Performance Metric | Value | Reference |

| 1,8-Naphthyridine oligomers | Emitter | Max. Brightness (Yellow Emitter) | 250 cd m⁻² | rsc.org |

| 1,8-Naphthyridine oligomers | Emitter | Max. Current Efficiency (Yellow Emitter) | 1.2 cd A⁻¹ | rsc.org |

| Naphthyridine-phenothiazine TADF | Emitter | Max. External Quantum Efficiency | 16.4% | nih.gov |

| Naphthyridine-acridine TADF/AIE | Emitter | Max. External Quantum Efficiency (Doped) | 16.8% | rsc.org |

| Naphthyridine-acridine TADF/AIE | Emitter | Max. External Quantum Efficiency (Non-doped) | 12.0% | rsc.org |

Sensors and Semiconductors

The photophysical properties of naphthyridine derivatives make them suitable for use as chemical sensors. nih.govnih.govmdpi.com For instance, certain naphthalimide derivatives, which share structural similarities in terms of being aromatic nitrogen heterocycles, have been developed as fluorescent pH sensors. nih.govnih.gov These sensors can be used for both intracellular and extracellular pH monitoring. The fluorescence intensity of these compounds changes in response to pH, allowing for the detection of pH variations in biological systems. nih.govnih.gov

The inherent electronic properties of the 1,6-naphthyridine scaffold also suggest its potential use in semiconductor applications. acs.org While specific research on this compound in this area is limited, the broader class of naphthyridines has been investigated for their electronic and catalytic properties. acs.org The ability to tune the electronic structure through substitution makes them attractive for developing novel organic semiconductor materials.

Corrosion Inhibition

Derivatives of naphthyridines have been shown to be effective corrosion inhibitors for metals, particularly in acidic environments. asianpubs.orgmobt3ath.comdaneshyari.comresearchgate.net These compounds can adsorb onto the metal surface, forming a protective layer that slows down the corrosion process. mobt3ath.comdaneshyari.com The effectiveness of these inhibitors is attributed to the presence of heteroatoms (nitrogen), aromatic rings, and π-electrons in their structure, which facilitate their adsorption onto the metal surface. mobt3ath.comresearchgate.net

Studies on different naphthyridine derivatives have demonstrated high inhibition efficiencies. For example, three naphthyridine derivatives (NTD-1, NTD-2, and NTD-3) showed inhibition efficiencies of up to 98.7% for mild steel in 1M HCl. mobt3ath.comdaneshyari.com Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have confirmed that these compounds act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of the corrosion process. mobt3ath.comdaneshyari.com The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm. mobt3ath.comdaneshyari.com

| Inhibitor | Metal | Medium | Maximum Inhibition Efficiency (%) | Reference |

| NTD-3 | Mild Steel | 1M HCl | 98.7 | mobt3ath.comdaneshyari.com |

| NP2 | 316 L Stainless Steel | 20% HCl | 83.7 | asianpubs.orgresearchgate.net |

Medicinal Chemistry Research on 1,6 Naphthyridine Scaffolds: Design and Molecular Interactions Non Clinical Focus

Structure-Activity Relationship (SAR) Studies for Molecular Target Modulation

The biological activity of 1,6-naphthyridine (B1220473) derivatives is intricately linked to the nature and position of their substituents. Structure-Activity Relationship (SAR) studies are therefore crucial in guiding the design of new analogs with improved potency and selectivity for specific molecular targets.

Rational Design of Naphthyridine Analogs for Enzyme Inhibition (e.g., kinases, thymidylate kinase)

The rational design of enzyme inhibitors often involves modifying a known scaffold to enhance its interaction with the enzyme's active site. frontiersin.org For 1,6-naphthyridine-based inhibitors, this has proven to be a successful strategy.

Kinase Inhibitors: The 1,6-naphthyridine framework has been identified as a "multivalent scaffold" for developing kinase inhibitors. rsc.orgnih.gov Kinases play a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer. acs.org

c-Met Kinase Inhibitors: By incorporating a cyclic urea (B33335) pharmacophore into the 1,6-naphthyridine structure, researchers have created a new class of c-Met kinase inhibitors. rsc.orgnih.gov SAR studies revealed that for the 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one chemotype, an N-1 alkyl substituent with a terminal amino group, a hydrophobic substituted benzyl (B1604629) group at the N-3 position, and the tricyclic core were critical for potent c-Met inhibition. rsc.orgnih.gov Further enhancement in potency was achieved by introducing a 4'-carboxamide phenoxy group at the C-5 position. rsc.orgnih.gov

Spleen Tyrosine Kinase (Syk) Inhibitors: The discovery of 5,7-disubstituted nih.govnih.govnaphthyridines as potent Syk inhibitors highlights the importance of substitution at these positions. nih.govresearchgate.net SAR analysis indicated that a 7-aryl group, particularly with para substitution, combined with 5-aminoalkylamino substituents, significantly improved the inhibitory potency. nih.govresearchgate.net

FGFR4 Inhibitors: A series of 1,6-naphthyridine-2-one derivatives have been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target in colorectal cancer. nih.gov Compound 19g from this series showed excellent kinase selectivity and significant cytotoxic effects against colorectal cancer cell lines. nih.gov

Protein Kinase CK2 Inhibitors: The benzo[c] nih.govresearchgate.netnaphthyridine scaffold has been utilized to develop CX-4945, a potent and selective ATP-competitive inhibitor of protein kinase CK2. acs.org Molecular modeling suggests that its strong binding is due to a combination of hydrophobic interactions, an ionic bridge with Lys68, and hydrogen bonding within the hinge region of the ATP binding site. acs.org

Thymidylate Kinase (TMK) Inhibitors: 1,6-Naphthyridin-2-ones have emerged as a novel class of inhibitors for Mycobacterium tuberculosis thymidylate kinase (Mtb TMK), an essential enzyme for DNA synthesis in the bacterium. nih.govacs.org Structure-guided optimization, aided by cocrystal structures, allowed for the development of these non-thymidine-like inhibitors, with potency being driven from the micromolar to the nanomolar range. nih.govacs.org

| Enzyme Target | 1,6-Naphthyridine Scaffold | Key SAR Findings | Example Compound | Potency (IC50) |

|---|---|---|---|---|

| c-Met Kinase | 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one | N-1 alkyl-amino, N-3 hydrophobic benzyl, C-5 4'-carboxamide phenoxy group enhance potency. rsc.orgnih.gov | 2t | 2.6 µM nih.gov |

| Spleen Tyrosine Kinase (Syk) | 5,7-disubstituted nih.govnih.govnaphthyridine | 7-aryl (para-substituted) and 5-aminoalkylamino groups are crucial. nih.govresearchgate.net | Not specified | Not specified |

| FGFR4 | 1,6-naphthyridine-2-one | Demonstrated excellent kinase selectivity and cytotoxicity. nih.gov | 19g | Not specified |

| Protein Kinase CK2 | Benzo[c] nih.govresearchgate.netnaphthyridine | Hydrophobic interactions, ionic bridge, and hydrogen bonding contribute to high affinity. acs.org | CX-4945 (25n) | Ki = 0.38 nM acs.org |

| Mtb Thymidylate Kinase | 1,6-Naphthyridin-2-one | Structure-guided optimization led to potent non-thymidine-like inhibitors. nih.govacs.org | Not specified | 200 nM nih.gov |

Exploration of Ligand-Receptor Interactions (e.g., mGlu5 receptor antagonists, PDE5 inhibitors)

The 1,6-naphthyridine scaffold has also been explored for its potential to interact with various receptors, leading to the development of antagonists and inhibitors for important signaling pathways.

mGlu5 Receptor Antagonists: Derivatives of the 1,6-naphthyridine nucleus have been investigated as metabotropic glutamate (B1630785) receptor 5 (mGlu5) antagonists. mdpi.com These receptors are promising therapeutic targets for several central nervous system disorders. nih.gov Selective mGlu5 antagonists have shown anticonvulsant activity in preclinical models. nih.gov

PDE5 Inhibitors: Phosphodiesterase type 5 (PDE5) is an enzyme that regulates intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP). nih.govmedicalnewstoday.com Its inhibition leads to vasodilation, making it a target for conditions like erectile dysfunction and pulmonary hypertension. nih.govmedicalnewstoday.com Novel 1,7- and 2,7-naphthyridine (B1199556) derivatives have been designed as potent and highly specific PDE5 inhibitors. nih.gov For instance, the 2,7-naphthyridine derivative 4c (T-0156) exhibited an IC₅₀ of 0.23 nM for PDE5 and showed high selectivity over other PDE isoforms. nih.gov More recently, tetrahydrobenzo[b] nih.govnih.govnaphthyridine derivatives have been developed as potent PDE5 inhibitors with improved water solubility. nih.gov

Molecular Mechanisms of Action (In Vitro Studies)

Understanding the molecular mechanisms by which 1,6-naphthyridine derivatives exert their effects is crucial for their development as therapeutic agents. In vitro studies have shed light on their interactions with DNA and proteins, as well as their ability to inhibit key disease pathways.

DNA and Protein Interaction Studies (e.g., DNA binding, intercalation, protein interaction)

The planar structure of the 1,6-naphthyridine ring system makes it a candidate for intercalation into DNA, a mechanism of action for some anticancer drugs.

DNA Binding and Intercalation: Some 1,6-naphthyridine derivatives have been investigated for their ability to interact with DNA. ontosight.ai This interaction can be a key factor in their biological activity, particularly their potential anticancer properties. ontosight.ai While specific studies on 4-Chloro-3-nitro-1,6-naphthyridine are limited, the broader class of naphthyridines has been shown to bind to DNA. For example, dibenzo[c,h] nih.govnih.govnaphthyridines have been designed as topoisomerase I inhibitors, which act by stabilizing the enzyme-DNA cleavage complex. nih.gov The binding of these compounds to the DNA-enzyme complex is influenced by the substituents on the naphthyridine core. nih.gov

Protein Interaction: The interaction of 1,6-naphthyridine derivatives with proteins is fundamental to their mechanism of action as enzyme inhibitors and receptor modulators. As discussed in section 7.1.1, molecular modeling and X-ray crystallography have been instrumental in elucidating the binding modes of these compounds with their target proteins, such as kinases and PDE5. acs.orgnih.govnih.gov These studies reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the affinity and selectivity of the inhibitors. acs.org

Inhibition of Key Disease Pathways (Focus on molecular events)

By targeting specific enzymes and receptors, 1,6-naphthyridine derivatives can modulate key signaling pathways involved in various diseases.

Cancer Pathways:

c-Met Signaling: 1,6-Naphthyridine-based c-Met inhibitors effectively block the phosphorylation of the TPR-Met fusion protein and inhibit the proliferation of cells driven by this oncogene. rsc.orgnih.gov

FGFR4 Signaling: The 1,6-naphthyridine-2-one derivative 19g was found to disrupt the phosphorylation of FGFR4 and its downstream signaling proteins, which are crucial for the growth of certain colorectal cancers. nih.gov

mTOR Pathway: A benzo[h] nih.govnih.govnaphthyridin-2(1H)-one derivative, Torin2, has been identified as a potent and selective mTOR inhibitor, a key regulator of cell growth and proliferation. mit.edu

Akt Pathway: A novel dihydrobenzofuro[4,5-b] researchgate.netnih.govnaphthyridin-6-one derivative, MHY-449, has been shown to induce cell cycle arrest and apoptosis in human lung cancer cells by downregulating the phosphorylation of Akt, a critical node in cell survival pathways. researchgate.net

Inflammatory and Neurological Pathways:

NF-κB Pathway: Canthin-6-one, a naturally occurring naphthyridine alkaloid, and its derivatives have been shown to inhibit the transcription of NF-κB, a key player in inflammatory responses. nih.gov

mGlu5 Signaling: Antagonists of the mGlu5 receptor can block seizures in animal models, indicating their potential to modulate neuronal excitability. nih.gov

PDE5/cGMP Pathway: Inhibition of PDE5 by 1,6-naphthyridine derivatives leads to an increase in cGMP levels, which has therapeutic implications beyond vasodilation, including potential roles in neurological disorders. nih.gov

Design Principles for Specific Agent Classes

The development of 1,6-naphthyridine-based agents for specific therapeutic classes is guided by several key design principles derived from extensive SAR studies and an understanding of their molecular interactions.

Antiviral Agent Design and Entry Inhibition

The naphthyridine framework is a recognized pharmacophore in the development of antiviral agents. While direct antiviral studies on derivatives of This compound are not extensively documented, the design principles for creating potential viral inhibitors from this scaffold are well-established. The core strategy involves the displacement of the C-4 chloro group with various nucleophiles to introduce side chains that can mimic natural ligands or interact with key viral proteins.

Compounds bearing a nitro group within a heterocyclic system have shown a broad spectrum of antiviral activity. nih.gov For instance, Triazavirin, a nitrated azolotriazine derivative, is an approved anti-influenza drug. nih.gov This suggests that the nitro group on the 1,6-naphthyridine ring could be a crucial feature for potential antiviral efficacy. The design of new agents would focus on modifying the C-4 position to enhance binding affinity and selectivity for viral targets such as polymerases, proteases, or entry proteins like hemagglutinin. nih.gov The versatility of the C-4 position allows for the attachment of moieties that can improve pharmacokinetic properties and target specific virus-host cell interactions, thereby inhibiting viral entry or replication.

Antimicrobial Agent Design

The 1,6-naphthyridine scaffold is a component of numerous compounds with potent antimicrobial properties. nih.gov The design of new antimicrobial agents from This compound leverages the reactivity of the C-4 position to introduce substituents that can interfere with essential bacterial processes. The general strategy involves nucleophilic substitution reactions where amines, thiols, or alkoxides displace the chlorine atom, yielding a library of new derivatives for screening.

The presence of a chloro substituent on an aromatic ring has been shown to be important for the activity of some antimicrobial compounds. mdpi.com For example, salicylanilides containing a chloro and a nitro group have been synthesized and shown to possess significant activity against various bacterial and fungal strains, with one derivative being particularly active against penicillin-resistant Staphylococcus aureus. nih.gov This highlights the potential of the chloro-nitro aromatic motif in antimicrobial drug design. Derivatives of this compound could be designed to target bacterial enzymes like DNA gyrase or topoisomerase IV, which are the established targets for quinolone and naphthyridine-based antibiotics. nih.gov The introduction of different side chains at the C-4 position allows for the fine-tuning of interactions within the enzyme's binding pocket, potentially overcoming existing resistance mechanisms.

Table 1: Potential Antimicrobial Derivatives via Nucleophilic Substitution

| Nucleophile | Reagent Example | Resulting C-4 Substituent | Potential Target Class |

|---|---|---|---|

| Amine | Piperazine | -N(CH₂)₄NH | DNA Gyrase / Topoisomerase |

| Thiol | Thiophenol | -S-Ph | Cell Wall Synthesis |

| Alkoxide | Sodium Methoxide | -OCH₃ | Metabolic Enzymes |

Anticancer Agent Design (targeting enzymes, cell cycle pathways at a molecular level)

Naphthyridine derivatives are prominent in anticancer research, with some compounds progressing to clinical trials. nih.gov The 1,6-naphthyridine scaffold serves as a core for agents that target fundamental cancer-related pathways, including enzymes like topoisomerases and protein kinases. nih.govresearchgate.net The This compound scaffold is an attractive starting point for developing such agents.

Research on related benzo[h] Current time information in Bangalore, IN.nih.govnaphthyridine structures has shown that the introduction of a nitro group can lead to highly cytotoxic compounds. researchgate.net In one study, a nitrated derivative demonstrated more potent inhibitory activity against HCT-116 and MCF-7 cancer cell lines than the reference drug, 5-fluorouracil. researchgate.net This underscores the potential importance of the 3-nitro group in the design of new anticancer agents. Molecular docking studies of these compounds suggested that they bind effectively to the active site of topoisomerase II. researchgate.net

Furthermore, 1,6-naphthyridine-2-one derivatives have been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase implicated in the development of colorectal cancer. nih.gov A lead compound from this series, 19g , showed excellent kinase selectivity and induced significant tumor inhibition in a HCT116 xenograft mouse model. nih.gov The design of these inhibitors involves creating specific side chains that can fit into the ATP-binding pocket of the kinase. The reactive C-4 position of This compound provides an ideal handle for attaching such kinase-targeting moieties.

Table 2: Anticancer Activity of Selected Naphthyridine Derivatives

| Compound | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Naphthyridine Derivative 16 | HeLa (Cervical) | Antimitotic | 0.7 | nih.gov |

| Naphthyridine Derivative 16 | HL-60 (Leukemia) | Antimitotic | 0.1 | nih.gov |

| Nitrated Benzo[h] Current time information in Bangalore, IN.nih.govnaphthyridine | HCT-116 (Colon) | Topoisomerase II | 20.7±1.9 µg/mL | researchgate.net |

| Nitrated Benzo[h] Current time information in Bangalore, IN.nih.govnaphthyridine | MCF-7 (Breast) | Topoisomerase II | 22.5±2.1 µg/mL | researchgate.net |

| 19g (FGFR4 Inhibitor) | HCT116 (Colorectal) | FGFR4 Kinase | Not specified | nih.gov |

Anti-inflammatory and Antioxidant Agent Design

The 1,6-naphthyridine scaffold and its derivatives have been investigated for their potential anti-inflammatory and antioxidant activities. nih.govrsc.org Inflammation is a complex biological response involving enzymes such as cyclooxygenases (COX) and 5-lipoxygenase (5-LOX). mdpi.com The design of novel anti-inflammatory agents often focuses on the dual inhibition of these enzymes.

While specific studies starting from This compound are not prominent, the principles of molecular design can be inferred from related structures. For instance, converting the carboxyl group of naproxen (B1676952) into a thiourea (B124793) moiety using various amines resulted in derivatives with significant anti-inflammatory activity in a carrageenan-induced rat paw edema model. mdpi.com One such derivative also proved to be a potent 5-LOX inhibitor. mdpi.com Similarly, a series of 2-substituted 3-chloro-1,4-naphthoquinones were synthesized and evaluated, with many showing potent anti-inflammatory and antiallergic activities. nih.gov

These examples demonstrate that a chloro-substituted aromatic core can be a viable starting point for creating anti-inflammatory agents. The C-4 position of This compound can be functionalized with groups known to interact with inflammatory targets. By attaching moieties similar to those found in known COX/LOX inhibitors, it is possible to design novel dual-action anti-inflammatory drugs based on the 1,6-naphthyridine scaffold.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for 4-Chloro-3-nitro-1,6-naphthyridine and its Derivatives

The synthesis of this compound itself is typically achieved through the nitration of a pre-existing 4-chloro-1,6-naphthyridine (B1592299) precursor. However, the development of novel and efficient synthetic routes to functionalized 1,6-naphthyridine (B1220473) cores is a vibrant area of research, aiming to overcome the limitations of classical methods like the Skraup and Friedländer reactions, which can be harsh and lack broad applicability. acs.org

A significant advancement in this area is the development of methods for the rapid diversification of the 1,6-naphthyridine scaffold. One such strategy involves the creation of 1,6-naphthyridine-5,7-diones, which can be converted into bench-stable and highly reactive 1,6-naphthyridine-5,7-ditriflates. acs.org These ditriflates serve as versatile intermediates that can undergo one-pot difunctionalization reactions, allowing for the introduction of various substituents in a rapid and controlled manner. acs.org This approach facilitates the exploration of structure-activity relationships by enabling the synthesis of a wide range of derivatives from a common precursor. acs.org

Another innovative approach involves a tandem nitrile hydration/cyclization procedure to access 1,6-naphthyridine-5,7-diones under mild conditions. acs.org Furthermore, multicomponent reactions are being explored for the efficient, one-pot synthesis of highly functionalized acs.orgrsc.org-naphthyridines. figshare.comresearchgate.net These methods offer advantages such as operational simplicity, high yields, and often, the use of catalyst-free conditions in environmentally benign solvents like water or ethanol. figshare.comrsc.org

The following table summarizes some novel synthetic approaches relevant to the derivatization of the 1,6-naphthyridine core.

| Synthetic Strategy | Key Intermediates/Reagents | Advantages | Reference |

| Heteroaryl Ditriflate Chemistry | 1,6-Naphthyridine-5,7-ditriflates | Rapid diversification, one-pot functionalization, access to diverse chemical space. | acs.org |

| Tandem Nitrile Hydration/Cyclization | 2-Cyanoalkyl nicotinic esters | Mild reaction conditions to access dione (B5365651) precursors. | acs.org |

| Multicomponent Reactions | Methyl ketones, amines, malononitrile | Catalyst-free, eco-friendly solvent (water), high efficiency. | figshare.com |

| Domino Reactions | Glutaraldehyde, malononitrile, β-ketoamides | Catalyst-free, environmentally friendly solvent (ethanol), high regio- and stereoselectivity. | rsc.org |

Computational Design of Advanced Naphthyridine Architectures with Predicted Properties

Computational chemistry and molecular modeling are becoming indispensable tools in the design of novel naphthyridine derivatives with tailored properties. researchgate.net By employing in silico methods, researchers can predict the biological activity, pharmacokinetic properties, and material characteristics of new compounds before their actual synthesis, thereby saving significant time and resources. researchgate.netresearchgate.net

For instance, comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) are 3D-QSAR (Quantitative Structure-Activity Relationship) techniques that can be used to build models correlating the structural features of naphthyridine derivatives with their biological activities. These models can then guide the design of new analogs with enhanced potency.

Molecular docking studies are also crucial for understanding the binding modes of naphthyridine derivatives with biological targets such as enzymes and receptors. researchgate.net This information is vital for the rational design of more effective and selective inhibitors. While specific computational studies on this compound are not extensively documented, the methodologies applied to other naphthyridine systems are directly transferable. The key structural features of this compound, namely the chloro and nitro groups, can be computationally modeled to predict their influence on reactivity, electronic properties, and potential biological interactions. The electron-withdrawing nature of the nitro group and the electrophilicity enhancement by the chlorine atom at position 4 are key parameters for such computational investigations.

Exploration of New Chemical Transformations for Diversification

The presence of the chloro and nitro groups on the 1,6-naphthyridine ring makes this compound a prime candidate for a variety of chemical transformations, enabling the diversification of the core structure. The chlorine atom at the 4-position is a good leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functionalities, including amino, alkoxy, and thioether groups. For example, amination of a similar compound, this compound (without the 8-methyl group), with ammonia (B1221849) in methanol (B129727) has been reported to proceed with high yield.

The nitro group at the 3-position is a strong electron-withdrawing group that deactivates the ring towards electrophilic substitution but can be a handle for other transformations. For instance, the nitro group can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This opens up another avenue for creating a diverse library of 1,6-naphthyridine derivatives.

Recent research on other naphthyridine systems has highlighted the utility of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, for C-C and C-N bond formation. acs.org These powerful methods can be applied to chloro-substituted naphthyridines to introduce aryl, heteroaryl, and amino moieties. The development of desulfinative cross-coupling reactions also presents a viable alternative to overcome some of the challenges associated with traditional coupling methods. acs.org

The table below outlines potential chemical transformations for the diversification of the this compound scaffold.

| Reaction Type | Functional Group Targeted | Potential Reagents/Conditions | Expected Product Type |

| Nucleophilic Aromatic Substitution (SNAr) | 4-Chloro | Amines, alkoxides, thiolates | 4-Amino-, 4-Alkoxy-, 4-Thioether-1,6-naphthyridines |

| Reduction of Nitro Group | 3-Nitro | SnCl2, H2/Pd-C | 3-Amino-4-chloro-1,6-naphthyridine |

| Suzuki-Miyaura Coupling | 4-Chloro | Aryl/heteroaryl boronic acids, Pd catalyst | 4-Aryl/heteroaryl-3-nitro-1,6-naphthyridines |

| Buchwald-Hartwig Amination | 4-Chloro | Amines, Pd catalyst | 4-Amino-3-nitro-1,6-naphthyridines |

| Hydrogenolysis | 4-Chloro | H2, Pd/C | 3-Nitro-1,6-naphthyridine |

Integration of Green Chemistry Principles for Sustainable Naphthyridine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including naphthyridines, to minimize environmental impact. derpharmachemica.comchemistryjournals.net This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and higher product purity. derpharmachemica.com The synthesis of 2,6-naphthyridine (B1209661) derivatives has been successfully achieved using microwave irradiation in an environmentally benign manner. derpharmachemica.comrroij.com This technology could be adapted for the synthesis and derivatization of this compound, potentially leading to more sustainable processes.

The use of water as a solvent is another cornerstone of green chemistry. figshare.comchemistryjournals.net Several catalyst-free, multicomponent reactions for the synthesis of functionalized acs.orgrsc.org-naphthyridines have been developed in aqueous media, demonstrating the feasibility of avoiding hazardous organic solvents. figshare.com Ionic liquids are also being explored as green reaction media for the synthesis of fused polycyclic pyrazolo[3,4-b] acs.orgrsc.orgnaphthyridine derivatives. tandfonline.comresearchgate.net

The development of sustainable synthetic routes often involves the use of ecocatalysts, which are derived from natural and renewable sources. nih.gov While not yet specifically applied to this compound, the broader trend towards biocatalysis and the use of green catalysts holds significant promise for the future of naphthyridine synthesis. chemistryjournals.netnih.gov

Expanding the Scope of Naphthyridine Applications in Chemical Biology and Materials Science

The versatile chemical nature of the 1,6-naphthyridine scaffold makes it an attractive platform for applications beyond traditional medicinal chemistry, extending into the realms of chemical biology and materials science. rsc.orgresearchgate.netresearchgate.net

In chemical biology, functionalized naphthyridines can be designed as chemical probes to study biological processes. Their ability to interact with biological targets like enzymes and receptors makes them suitable for the development of fluorescent labels, affinity-based probes, and inhibitors for target validation. nih.gov The introduction of specific functionalities onto the this compound core could allow for its conjugation to biomolecules or for its use in bioorthogonal chemistry.

In materials science, naphthyridine derivatives have shown promise in the development of organic light-emitting diodes (OLEDs) and other electronic materials. rsc.org The rigid, planar structure of the naphthyridine ring system, combined with the potential for tuning its electronic properties through substitution, makes it a suitable building block for organic semiconductors. The powerful fluorescence properties of some 1,6-naphthyridin-7(6H)-ones, including large Stokes shifts and high quantum yields, highlight their potential as luminescent materials. rsc.org The chloro and nitro groups on this compound can be strategically replaced with moieties that enhance charge transport or emissive properties, paving the way for its use in novel organic electronic devices. Furthermore, the ability of naphthyridines to act as ligands for metal ions suggests potential applications in catalysis and the development of functional metal-organic frameworks (MOFs). acs.orgresearchgate.net

Q & A

Q. What are the common synthetic routes for 4-Chloro-3-nitro-1,6-naphthyridine?

this compound is typically synthesized via nitration and halogenation of 1,6-naphthyridine precursors. For example:

- Chlorination : Substitution reactions at the 4-position of 1,6-naphthyridine using phosphorus oxychloride (POCl₃) or other chlorinating agents under reflux conditions .

- Nitration : Nitro groups are introduced at the 3-position via mixed acid (HNO₃/H₂SO₄) nitration, requiring careful temperature control (0–5°C) to avoid over-nitration .

Key Methodological Tip : Monitor reaction progress using TLC or HPLC to confirm intermediate formation and purity.

Q. How can substitution reactions at the 4-chloro position be performed?

The 4-chloro group is highly reactive toward nucleophilic substitution. For instance:

- Ammonolysis : Reacting this compound with ammonia in methanol at 110°C for 4 hours yields 3-nitro-1,6-naphthyridinamine (75% yield) .

- Phenoxy substitution : Using potassium phenoxide (KOPh) at 150°C for 3 hours produces 4-phenoxy derivatives .

Experimental Design : Use sealed tubes or autoclaves for high-temperature reactions to prevent solvent evaporation and ensure safety.

Q. What spectroscopic methods are used to characterize this compound?

- FTIR and Raman spectroscopy : Identify functional groups (e.g., nitro, C-Cl stretches) and confirm substitution patterns .

- NMR (¹H/¹³C) : Assign aromatic protons and carbons; the chloro and nitro groups cause distinct deshielding effects .

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can regioselectivity in substitution reactions be controlled?

Regioselectivity depends on:

- Leaving group reactivity : The 4-chloro group is more reactive than other positions due to electron-withdrawing nitro group effects .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, favoring substitution at the 4-position .

- Temperature : Higher temperatures (e.g., 150°C) accelerate reactions but may promote side products like oxidation (e.g., N-oxide formation at the 6-position) .

Case Study : Piperidine substitutes the 4-chloro group at 95°C in 5 minutes, while dimethylamine requires 135°C and 16 hours .

Q. What strategies mitigate by-product formation during synthesis?

- Oxidation control : Avoid prolonged exposure to oxidizing agents (e.g., m-chloroperbenzoic acid) to prevent N-oxide formation .

- Catalytic optimization : Use phase-transfer catalysts (e.g., TBAB) to improve reaction efficiency and reduce side reactions .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) separates nitro and chloro derivatives .

Q. How can computational modeling predict reactivity?

- DFT calculations : Model charge distribution and frontier molecular orbitals to predict electrophilic/nucleophilic sites. For example, the nitro group at C3 increases electron deficiency at C4, enhancing substitution .

- Molecular docking : Study interactions with biological targets (e.g., enzymes) to guide functionalization for drug discovery .

Q. How are contradictions in reported reaction yields resolved?

Discrepancies often arise from:

- Reagent purity : Impure starting materials reduce yields; use HPLC-grade solvents and recrystallized precursors .

- Moisture sensitivity : Ensure anhydrous conditions for reactions involving alkali metal bases (e.g., NaOMe) .

Validation : Reproduce experiments with controlled variables (temperature, solvent ratios) and cross-validate with spectroscopic data .

Key Research Applications

- Medicinal chemistry : Explore antimicrobial activity by introducing sulfonamide or triazole moieties .

- Materials science : Modify electronic properties for optoelectronic materials via π-extension .

Methodological Note : Always conduct toxicity assays (e.g., MTT) early in bioactivity studies to prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.